molecular formula C12H11F2NO B2467003 (Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one CAS No. 478040-92-5

(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one

Cat. No. B2467003
CAS RN: 478040-92-5
M. Wt: 223.223
InChI Key: IPJDNNOCOZQGQU-VURMDHGXSA-N
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Description

The compound “(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one” is an organic compound containing an indole group, a difluoro group, and a butenone group. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Difluoro refers to the presence of two fluorine atoms, and butenone indicates a four-carbon chain with a double bond and a ketone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the difluoro group and the butenone group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the difluoro group, and the butenone group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the difluoro group, and the butenone group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The difluoro group could potentially undergo reactions with nucleophiles, and the butenone group could undergo reactions typical of ketones, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability, the difluoro group could influence its polarity and reactivity, and the butenone group could affect its reactivity and possibly its boiling and melting points .

Scientific Research Applications

Melatonin Receptor Ligands

The compound has been investigated as a potential melatonin receptor ligand. Specifically, researchers have synthesized and evaluated new melatonin receptor ligands by substituting melatonin with various groups, including (indol-1-yl)methyl. One notable analogue, referred to as “a,” displays high binding affinity for the MT2 subtype (Ki = 2 nM) and behaves as an MT2 antagonist . Melatonin receptors play essential roles in circadian rhythms, sleep regulation, and immune function.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied for potential use in various fields, such as medicine or materials science .

properties

IUPAC Name

(Z)-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO/c13-12(14)11(16)6-8-15-7-5-9-3-1-2-4-10(9)15/h1-4,6,8,12H,5,7H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJDNNOCOZQGQU-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)/C=C\C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one

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